molecular formula C34H22Cl2N6O8 B11562190 N,N'-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,3-dicarboxamide

N,N'-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,3-dicarboxamide

Cat. No.: B11562190
M. Wt: 713.5 g/mol
InChI Key: JOVRWLOTZMZMGC-UHFFFAOYSA-N
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Description

N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,3-dicarboxamide is a complex organic compound characterized by its aromatic structure and multiple functional groups

Properties

Molecular Formula

C34H22Cl2N6O8

Molecular Weight

713.5 g/mol

IUPAC Name

1-N,3-N-bis[2-chloro-4-[(4-nitrobenzoyl)amino]phenyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C34H22Cl2N6O8/c35-27-17-23(37-31(43)19-4-10-25(11-5-19)41(47)48)8-14-29(27)39-33(45)21-2-1-3-22(16-21)34(46)40-30-15-9-24(18-28(30)36)38-32(44)20-6-12-26(13-7-20)42(49)50/h1-18H,(H,37,43)(H,38,44)(H,39,45)(H,40,46)

InChI Key

JOVRWLOTZMZMGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl)C(=O)NC4=C(C=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,3-dicarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-4-nitroaniline with benzene-1,3-dicarboxylic acid chloride under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amine derivatives, while substitution of the chloro groups can result in various substituted aromatic compounds.

Scientific Research Applications

N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,3-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound’s aromatic structure and functional groups allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,4-dicarboxamide: Similar structure but with different positional isomers.

    N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,2-dicarboxamide: Another positional isomer with distinct properties.

Uniqueness

N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,3-dicarboxamide is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.

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